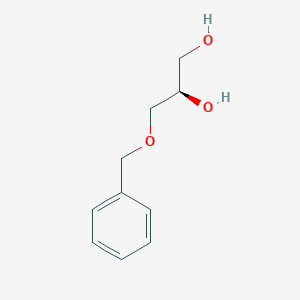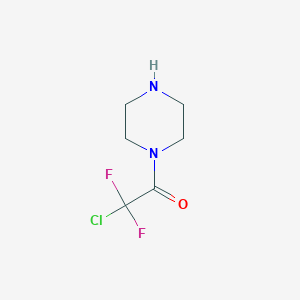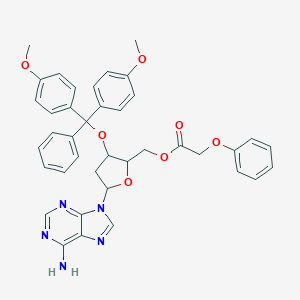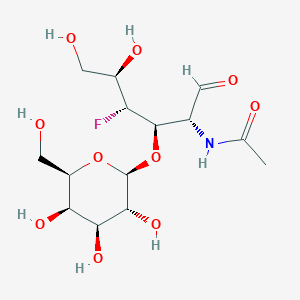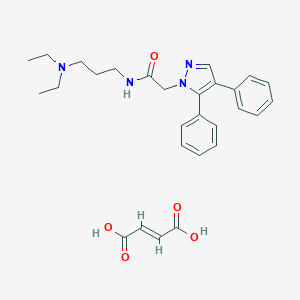
Ipazilide fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipazilide fumarate is a chemically novel antiarrhythmic agent that prolongs ventricular refractoriness and possesses antiectopic activity. It is being developed for the treatment of ventricular and supraventricular arrhythmias. The compound is known for its Vaughan Williams class I and III actions, which include the prolongation of both ventricular refractoriness and action potential duration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ipazilide fumarate involves multiple steps, starting from the appropriate aromatic amine and proceeding through a series of reactions including acylation, cyclization, and fumarate salt formation. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The key steps include the preparation of intermediates, their purification, and the final formation of the fumarate salt. Quality control measures are implemented at each stage to ensure the consistency and safety of the product .
Chemical Reactions Analysis
Types of Reactions
Ipazilide fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Ipazilide fumarate has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antiarrhythmic agents and their interactions with biological targets.
Biology: Investigated for its effects on cellular processes and ion channel modulation.
Medicine: Explored for its potential therapeutic use in treating arrhythmias and other cardiovascular conditions.
Mechanism of Action
Ipazilide fumarate exerts its effects by blocking potassium channels, which leads to the prolongation of ventricular refractoriness and action potential duration. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets include specific potassium channels involved in cardiac repolarization .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: Another antiarrhythmic agent with similar Vaughan Williams class III actions.
Sotalol: A beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective potassium channel blocker used to treat atrial fibrillation.
Uniqueness
Ipazilide fumarate is unique in its dual class I and III actions, which provide a broader range of antiarrhythmic effects compared to other compounds. Its specific molecular structure and interaction with potassium channels also contribute to its distinct pharmacological profile .
Properties
CAS No. |
115436-74-3 |
|---|---|
Molecular Formula |
C28H34N4O5 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C24H30N4O.C4H4O4/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20;5-3(6)1-2-4(7)8/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KKMOBFCMCCFTDX-WLHGVMLRSA-N |
SMILES |
CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
115436-74-3 |
Synonyms |
ipazilide fumarate N-(3-diethylaminopropyl)-4,5-diphenyl-1H-pyrazole-1-acetamide(E)-2-butenedioate Win 54,177-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



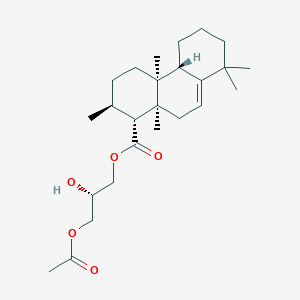
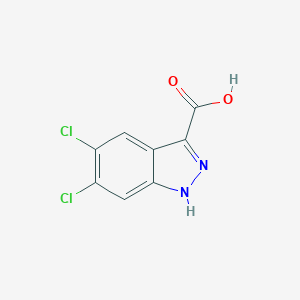
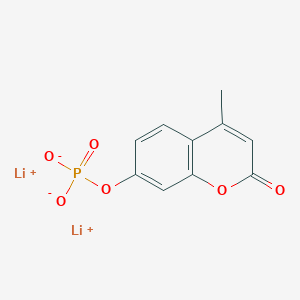
![Bicyclo[2.1.1]hexane, 2-bromo- (9CI)](/img/structure/B54702.png)
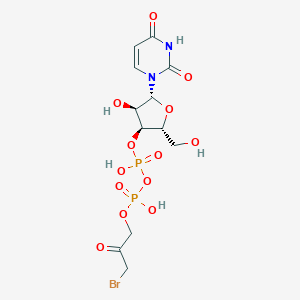
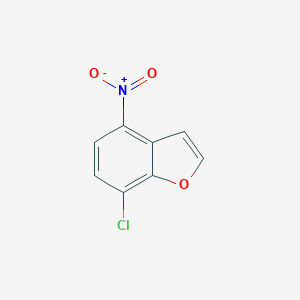
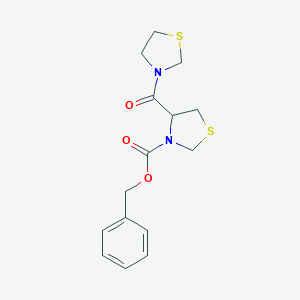
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
